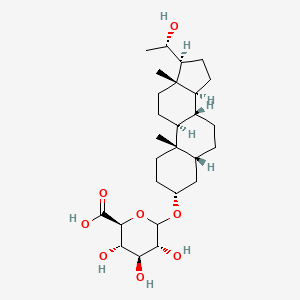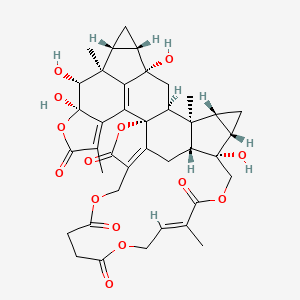![molecular formula C16H9F3N2O3 B1264951 4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264951.png)
4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid is a ring assembly and an oxadiazole.
Scientific Research Applications
Plant Growth Regulation
Synthetic routes to derivatives of heterocyclic compounds like 4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid have been explored for their potential as plant growth regulators. The synthesis and testing of these compounds, including various oxadiazole derivatives, show promise in the field of agriculture and plant biology (Harris & Huppatz, 1978).
Medicinal Chemistry and Receptor Agonism
In medicinal chemistry, derivatives of 4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid, such as BMS-520 and BMS-960, have been synthesized as potent and selective isoxazole-containing S1P1 receptor agonists. These compounds have been used in preclinical toxicological studies, highlighting their significance in drug development (Hou et al., 2016), (Hou et al., 2017).
Photolysis Research
Research on the photolysis of 1,3,4-oxadiazoles, including compounds similar to 4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid, has provided insights into chemical reactions under light exposure. These studies contribute to our understanding of photochemical processes in various organic compounds (Tsuge, Oe, & Tashiro, 1977).
Liquid Crystals and Materials Science
Derivatives of 4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid have been used to study liquid crystalline properties. These compounds form complexes that exhibit liquid crystalline behaviors, which are of interest in materials science and technology (Parra, Hidalgo, Barberá, & Alderete, 2005).
Synthetic Method Development
Efficient methods for synthesizing benzoic acid derivatives, including those with 1,2,4-oxadiazole moieties, have been developed. These methods are crucial for producing compounds for research and industrial applications (Tkachuk et al., 2020).
properties
Product Name |
4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid |
|---|---|
Molecular Formula |
C16H9F3N2O3 |
Molecular Weight |
334.25 g/mol |
IUPAC Name |
4-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)12-3-1-2-11(8-12)14-20-13(21-24-14)9-4-6-10(7-5-9)15(22)23/h1-8H,(H,22,23) |
InChI Key |
CIVCXVHZHOVCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)


![(1R,2R,4R,5Z,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1264872.png)

![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)



![sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264886.png)



